molecular formula C23H21F3N4O2 B2378158 N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1775546-75-2

N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No. B2378158
CAS RN: 1775546-75-2
M. Wt: 442.442
InChI Key: UPGJRSHICQFJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves various techniques such as milling, solution or slurry crystallization . A mild and efficient visible light-mediated intramolecular radical cyclization of trifluoroacetimidoyl chlorides is developed for the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray powder diffraction, thermal gravimetric analysis, and differential scanning calorimetry .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the generation of radical intermediates from C(sp2)–Cl .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the form of the compound is solid .

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide derivatives have been studied for their anti-angiogenic properties and DNA cleavage activities. These derivatives demonstrate significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).

Synthesis of Novel Derivatives

Efficient synthesis methods for novel derivatives of this compound have been developed. These derivatives are crucial in the exploration of new pharmaceuticals, particularly for anti-tumor applications (V. Vijayakumar et al., 2014).

NF-kappaB and AP-1 Gene Expression Inhibition

The compound and its derivatives have been investigated for their ability to inhibit NF-kappaB and AP-1 gene expression. These studies are significant in understanding the compound's potential in treating diseases involving these transcription factors (M. Palanki et al., 2000).

Metabolism in Cancer Treatment

The metabolism of similar compounds has been studied in the context of cancer treatment, particularly in chronic myelogenous leukemia patients. This research provides insights into the metabolic pathways and the potential effectiveness of these compounds in cancer therapy (Aishen Gong et al., 2010).

Chemical Modification and Analgesic Activity

Studies on the chemical modification of related compounds have shown potential in developing new analgesic agents. These findings are significant for the pharmaceutical industry, especially in the context of pain management (Cunbin Nie et al., 2020).

Capillary Electrophoresis in Quality Control

Capillary electrophoresis of related substances has been developed for quality control purposes. This method is effective in ensuring the purity and quality of pharmaceutical products containing these compounds (Lei Ye et al., 2012).

Safety and Hazards

The safety and hazards associated with similar compounds indicate that they are classified as Acute Tox. 4 Oral with a hazard statement of H302 .

Future Directions

The future directions in the study and application of this compound could involve the design of new cocrystals, given that a common heterosynthon was observed among most of the carboxylic acid cocrystals of similar compounds .

properties

IUPAC Name

N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O2/c24-23(25,26)20-14-21(28-15-27-20)30-12-10-16(11-13-30)22(31)29-17-6-8-19(9-7-17)32-18-4-2-1-3-5-18/h1-9,14-16H,10-13H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGJRSHICQFJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=NC=NC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.